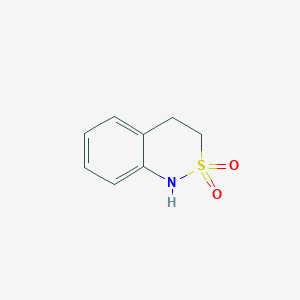

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Description

Properties

IUPAC Name |

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUUSVZJOLXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide typically involves the cyclization of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with formaldehyde under acidic conditions to form the desired benzothiazine ring . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Lipoxygenase Inhibition

One of the most notable applications of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide derivatives is their ability to inhibit lipoxygenase enzymes. This inhibition is crucial for developing anti-inflammatory drugs, as lipoxygenase plays a significant role in the biosynthesis of leukotrienes, which are mediators of inflammation. Studies have shown that these derivatives exhibit potent lipoxygenase inhibitory activity, making them valuable candidates for treating inflammatory diseases .

Antibacterial Properties

Recent research has highlighted the antibacterial potential of this compound derivatives against pathogens such as Staphylococcus aureus. These compounds have been designed to target bacterial peptide deformylase, demonstrating significant antibacterial activity and the ability to disrupt biofilm formation on medical devices . The structural modifications of these compounds can enhance their efficacy against resistant bacterial strains.

Anticancer and Antioxidant Activities

The compound has also been investigated for its anticancer properties. Various derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. Moreover, antioxidant activities have been reported, suggesting that these compounds may protect cells from oxidative stress . The antioxidant potential is particularly relevant in developing therapeutic agents for diseases linked to oxidative damage.

Synthesis of Medicinally Important Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various medicinally relevant natural products and synthetic analogs. For instance, it can be used to synthesize antituberculosis agents and other bioactive molecules through strategic modifications .

Chiral Ligands for Catalysis

The compound's unique structure allows it to act as a chiral ligand in asymmetric catalysis. This application is essential for synthesizing enantiomerically pure compounds in pharmaceutical chemistry. The use of this compound as a chiral ligand has shown promising results in catalyzing various reactions with high selectivity and efficiency .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, blocking electron transfer and ultimately leading to the cessation of fungal growth . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Substituted Derivatives

N-Methyl-7-fluoro-3,4-dihydro-2,1-benzothiazine 2,2-dioxide (2b) :

N-Methyl-6-iodo-7-methyl-3,4-dihydro-2,1-benzothiazine 2,2-dioxide (3d) :

Ring-Expanded Analogs

- 3,4-Dihydro-2H-1,4-benzothiazine 1,1-dioxide: Structural Difference: Sulfur dioxide at position 1 instead of 2.

1H-2,1,3-Benzothiadiazine 3,4-dihydro-1,3-dimethyl-2,2-dioxide :

Key Findings :

Physicochemical Properties

| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | ¹H NMR Key Signals (δ) |

|---|---|---|---|

| 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide | Not reported | S=O stretch: 1330, 1160 | Aromatic protons: 6.6–7.3 |

| N-Methyl-6-iodo-7-methyl derivative (3d) | 138–139 | 1330, 1160 | 2.41 (s, CH₃), 3.27–3.38 (m, CH₂) |

| N-Methyl-3,4-dihydro-2,1-naphthothiazine (2e) | 190–191 | 1330, 1160 | 7.24–7.90 (naphthalene protons) |

| N-Methyl-7-fluoro derivative (2b) | 67–68 | 1620, 1210 | 6.66 (dd, J=10.8 Hz), 7.10–7.13 (m) |

Biological Activity

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound with significant biological activity. This article examines its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminobenzenesulfonamide with aldehydes or ketones under acidic conditions. One common method includes reacting 2-aminobenzenesulfonamide with formaldehyde to form the benzothiazine ring system.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has been shown to possess significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have demonstrated potent activity against Gram-positive and Gram-negative bacteria .

- Antiviral Effects : Studies have highlighted its potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

- Enzyme Inhibition : Recent studies have focused on its inhibitory effects on monoamine oxidase (MAO) enzymes. Certain derivatives have shown IC50 values in the micromolar range against MAO A and MAO B, indicating potential applications in treating neurological disorders .

The mechanism of action for this compound involves interaction with various molecular targets:

- Inhibition of Fungal Growth : As a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, disrupting electron transfer and leading to fungal cell death.

- MAO Inhibition : The compound's derivatives have been shown to bind effectively to the active sites of MAO A and MAO B enzymes, suggesting a mechanism that could alleviate symptoms of depression and anxiety by increasing levels of neurotransmitters such as serotonin and dopamine .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A derivative of 3,4-Dihydro-1H-2,1-benzothiazine was tested against various bacterial strains. The study found that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Neuroprotective Effects : In a study investigating neuroprotective properties, certain derivatives were found to significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative disease treatment .

- Anticancer Activity : Research indicated that some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | MAO Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| 1,2-Benzothiadiazine 1,1-dioxide | Moderate | No | Low |

| 2,1-Benzothiazine 2,2-dioxide | Low | Yes | High |

Q & A

Basic: What are the common synthetic routes for 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide derivatives, and how do reaction conditions vary?

Answer:

The most efficient methods involve radical or ionic cyclization of sulfonamides using polymer-supported hypervalent iodine reagents (e.g., PSDIB or PSHTIB). For radical cyclization , N-methyl-2-arylethanesulfonamides undergo photolytic reactions with iodine (1.0 eq.) and PSDIB (3.0 eq.) in 1,2-dichloroethane under 500W tungsten lamp irradiation, yielding cyclized products (e.g., 2a-3c in Table 1, 50-80% yields) . Ionic cyclization employs N-methoxy-2-arylethanesulfonamides with PSHTIB in acetonitrile at room temperature, favoring electron-rich aromatic rings (Table 2, 60-75% yields) . Key variables include substituents on nitrogen, solvent polarity, and light source.

Advanced: How do electronic effects of aromatic substituents influence cyclization yields?

Answer:

Electron-donating groups (e.g., -OCH₃) on the aryl ring enhance ionic cyclization yields by stabilizing the transient N-centered hypervalent iodine intermediates. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased nucleophilic attack on the aromatic ring. For example, 4-methoxy-substituted substrates achieved 75% yield, while nitro-substituted analogs yielded <40% . Radical cyclization is less sensitive to substituents but requires precise control of iodine stoichiometry and irradiation time to minimize side reactions .

Basic: What spectroscopic techniques are critical for characterizing benzothiazine derivatives?

Answer:

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1330–1160 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include methyl groups on nitrogen (δ 2.4–3.4 ppm in ¹H NMR) and dihydro ring carbons (δ 25–45 ppm in ¹³C NMR) .

- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ 247 for 2e) and fragment patterns validate structural integrity .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios suggest impurities, necessitating silica gel chromatography .

Advanced: How can computational modeling elucidate enzyme inhibition mechanisms?

Answer:

Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes of benzothiazine derivatives to lipoxygenase active sites. Key steps:

Protein Preparation : Retrieve crystal structures (PDB: 1LOX) and optimize hydrogen bonding networks.

Ligand Docking : Use flexible ligand docking to assess binding affinities (ΔG values).

MD Simulations : Run 100 ns trajectories to evaluate stability of ligand-enzyme complexes.

Validated inhibitors (e.g., derivatives in Fig. 2 of ) show strong hydrogen bonds with His372 and hydrophobic interactions with Leu368 .

Data Contradiction: How to address discrepancies in elemental analysis results?

Answer:

If observed C/H/N values deviate from calculations (e.g., 35.67% C vs. 35.62% calculated for 3d), consider:

- Purification : Repeat column chromatography with gradient elution (e.g., hexane/EtOAc 4:1 → 1:1) .

- Analytical Calibration : Recalibrate elemental analyzers using certified standards (e.g., acetanilide).

- Hydration/Solvation : Dry samples under high vacuum (0.1 mmHg, 24h) to remove trapped solvents .

Methodological: Advantages of polymer-supported hypervalent iodine reagents over traditional methods?

Answer:

- Recyclability : PSDIB/PSHTIB can be reused ≥3 times with minimal loss of activity (e.g., 85% yield in cycle 1 → 78% in cycle 3) .

- Mild Conditions : Avoids harsh acids/bases, enabling reactions at RT under visible light .

- Reduced Byproducts : Heterogeneous reaction media minimize iodine waste and simplify purification .

Mechanistic: Role of iodine and light in radical cyclization?

Answer:

Iodine (I₂) acts as a radical initiator: under light, it homolytically cleaves to generate iodine radicals (I•), which abstract hydrogen from sulfonamides to form N-centered radicals. These radicals undergo cyclization via 6-endo-trig pathways, followed by iodine rebound to yield iodinated benzothiazines (e.g., 3a-3c) . UV light (254 nm) accelerates initiation but risks over-iodination; visible light (500W tungsten) offers better control .

Optimization: Improving yields in ionic cyclization of N-methoxy-2-arylethanesulfonamides?

Answer:

- Solvent Choice : Acetonitrile > DCM/DCE due to higher polarity stabilizing charged intermediates .

- Reagent Loading : Use PSHTIB (2.5 eq.) with 10 mol% p-TsOH to enhance N-I bond formation .

- Temperature : Maintain RT to prevent decomposition of hypervalent iodine species.

Biological Testing: In vitro assays for lipoxygenase inhibition?

Answer:

- Enzyme Assay : Incubate compound (0.1–100 µM) with recombinant lipoxygenase and linoleic acid substrate in PBS (pH 7.4).

- Detection : Monitor hydroperoxide formation at 234 nm (ε = 25,000 M⁻¹cm⁻¹).

- IC₅₀ Calculation : Fit dose-response data to a sigmoidal curve (e.g., GraphPad Prism). Derivatives with IC₅₀ <10 µM are candidates for in vivo studies .

Structural Analysis: Confirming dihydro ring conformation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.